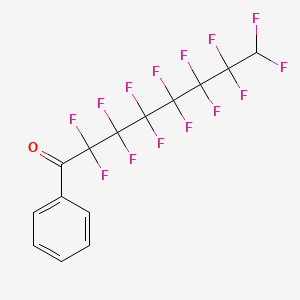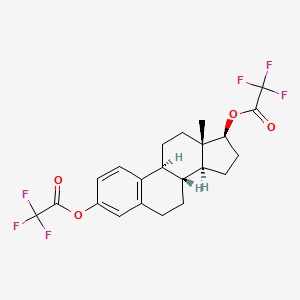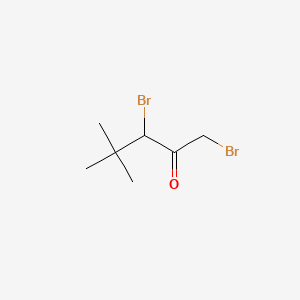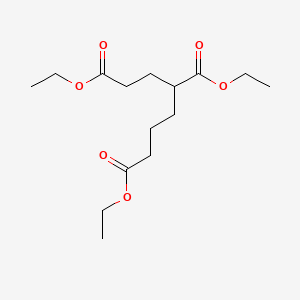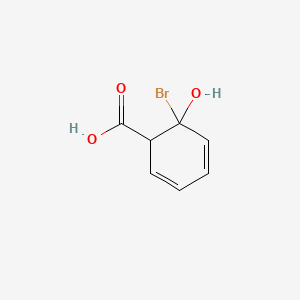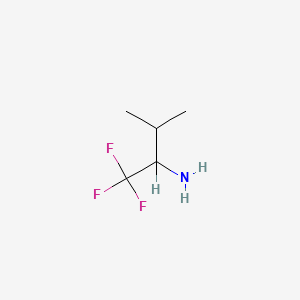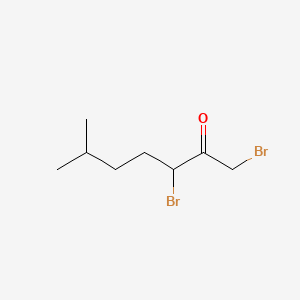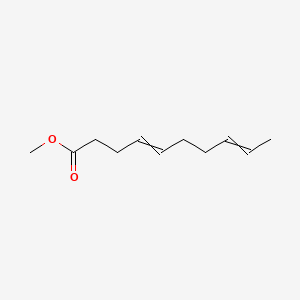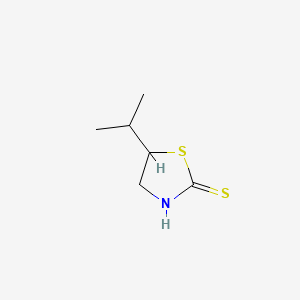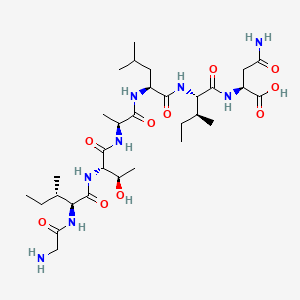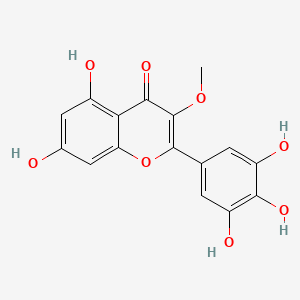
(~84~Kr)Krypton
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Atmospheric and Environmental Studies:
- Kr-85, a byproduct of nuclear fission, has been used as a passive tracer for evaluating atmospheric transport models and as an indicator for clandestine reprocessing activities, due to its noble gas properties (Ahlswede et al., 2013).
- Kr-85 increases the electrical conductivity of the atmosphere, which might affect meteorological phenomena. The changes in conductivity due to Kr-85 have been compared with other factors perturbing conductivity, such as volcanic eruptions and nuclear weapons testing (Harrison & ApSimon, 1994).
Nuclear Science and Safety:
- Research on Kr isotopes, including Kr-84, has been crucial for understanding neutron capture time scales in s-process nucleosynthesis, which is important for studying stellar evolution and the creation of heavy elements (Mutti et al., 2005).
- Techniques have been developed for reducing Kr-85 in noble gas-based low-background detectors, which are critical in dark matter and neutrino experiments (Akimov et al., 2016).
Physical Chemistry:
- Studies on the rotational spectrum of the tetrahydrofuran-Kr-84 van der Waals complex have revealed insights into the molecular interactions and dynamics of such complexes, which is valuable for understanding molecular behavior in various physical and chemical contexts (Gou et al., 2012).
Medical Research:
- Radioactive Krypton-85 has been used in medical research to study renal blood flow and oxygen consumption in subjects with acute renal failure, providing insights into kidney function and disease (Brun et al., 1955).
Propiedades
IUPAC Name |
krypton-84 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Kr/i1+0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNSSWSSYDEUBZ-IGMARMGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Kr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[84Kr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Kr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745921 | |
| Record name | (~84~Kr)Krypton | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.91149773 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(~84~Kr)Krypton | |
CAS RN |
14993-91-0 | |
| Record name | Krypton-84 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14993-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (~84~Kr)Krypton | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What makes krypton-84 (~84~Kr)Krypton a suitable alternative to SF6 as a tracer gas?
A2: Krypton-84 (~84~Kr)Krypton possesses several characteristics that make it a viable substitute for SF6 []:
- Comparable behavior: Experimental validation shows that ~84~Kr exhibits similar behavior to SF6 in various tests, including those assessing face leakage of respiratory protective devices and containment breaches in fume cupboards [].
Q2: What research has been conducted to validate the use of ~84~Kr as a tracer gas?
A3: Researchers have performed extensive tests comparing the performance of ~84~Kr and SF6 in practical applications []. These tests focused on:
Q3: Beyond its use as a tracer gas, what other scientific applications utilize ~84~Kr?
A3: ~84~Kr has proven valuable in geological and atmospheric studies:
- Age dating groundwater: The ratio of tritiogenic helium-3 (3Hetrit) to tritium (3H) in groundwater, influenced by the presence of gases like ~84~Kr, is used to estimate the mean transit time of aquifers, providing insights into groundwater recharge rates and flow dynamics [].
- Planetary atmospheric studies: Analysis of ~84~Kr abundance and isotopic ratios in the Venusian atmosphere by the Venera 11 and 12 probes provided valuable data on the composition and evolution of planetary atmospheres [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



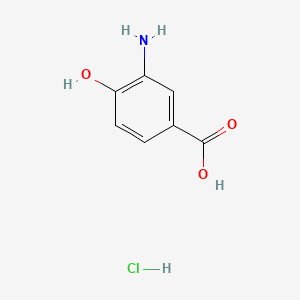
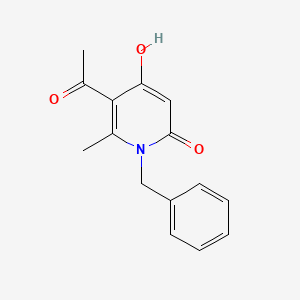
![[(Pent-3-yn-2-yl)oxy]benzene](/img/structure/B576429.png)
